4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring, a triazole ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound's chemical structure can be represented by the following International Chemical Identifier (InChI): InChI=1S/C13H13N5O1S2/c1-10(2)15-13(19)16-8-12(20)18(14-9-16)11-3-5-17-6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,19)
. Its CAS number is 2034425-71-1, indicating its unique identification in chemical databases .
This compound falls under the category of heterocyclic compounds due to the presence of multiple nitrogen atoms in its rings. Specifically, it contains:
These structural components contribute to the compound's diverse chemical properties and biological activities.
The synthesis of 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields. Advanced techniques like microwave-assisted synthesis may also be employed to enhance efficiency and reduce reaction times .
The compound can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves interactions with biological targets such as enzymes or receptors. The presence of both pyridine and triazole rings allows for coordination with metal ions found in metalloenzymes, potentially inhibiting their activity or altering biochemical pathways .
The physical properties of 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide may include:
Chemical properties include:
4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: